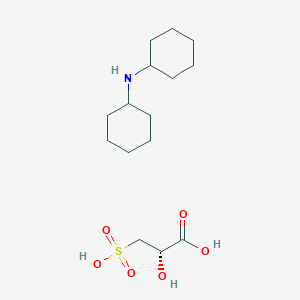![molecular formula C9H12FN3O4 B12818948 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-5’-deoxycytidine is a cytidine analog known for its potential anti-metabolic and anti-tumor activities. It is a fluorinated pyrimidine nucleoside that inhibits DNA methyltransferases, making it a valuable compound in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the treatment of 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .
Industrial Production Methods: Industrial production methods for 5-Fluoro-5’-deoxycytidine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions are less common but can occur under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and specific catalysts.
Oxidation and Reduction Reactions: Require oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-5’-deoxycytidine has a wide range of scientific research applications:
Chemistry: Used as a probe for studying nucleic acid structures and dynamics.
Biology: Investigated for its role in inhibiting DNA methyltransferases, which is crucial in epigenetic studies.
Medicine: Explored for its potential in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The primary mechanism of action of 5-Fluoro-5’-deoxycytidine involves its conversion to 5-fluoro-2’-deoxyuridylate, which inhibits thymidylate synthase. This inhibition disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells. The compound also affects nucleotide pools, further contributing to its cytotoxicity .
Comparación Con Compuestos Similares
5-Fluorouracil: Widely used in cancer treatment, inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Similar mechanism of action, used in cancer research.
Zebularine: Another cytidine analog, inhibits DNA methyltransferases.
Uniqueness: 5-Fluoro-5’-deoxycytidine is unique due to its specific inhibition of DNA methyltransferases and its potential to be used in combination with other inhibitors to enhance its anti-tumor effects .
Propiedades
Fórmula molecular |
C9H12FN3O4 |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m0/s1 |
Clave InChI |
YSNABXSEHNLERR-PFMSLJQWSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


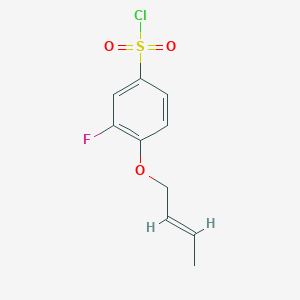

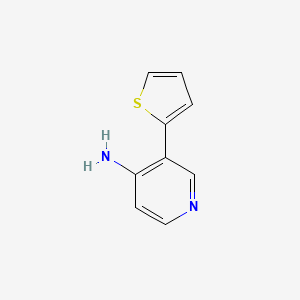
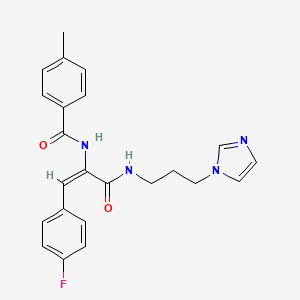
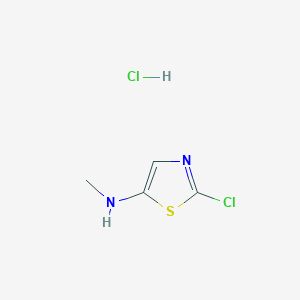
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
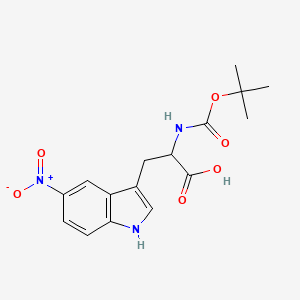
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
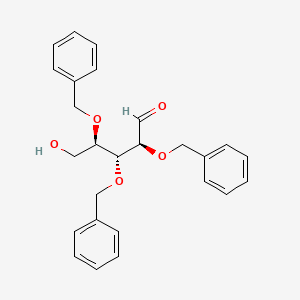



![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
